Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl ester group and a ketone group attached to an indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-indole-4-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Ketone Formation: The methyl ester is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives of the indole ring.
Scientific Research Applications
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions.
Biological Studies: The compound is used in studies investigating the biological activities of indole derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Synthesis: It is a valuable building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of various molecular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-indol-4-yl)-3-oxopropanoate: Lacks the methyl group on the indole nitrogen.
Ethyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate: Has an ethyl ester group instead of a methyl ester.
Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate: The ketone group is attached to the 3-position of the indole ring instead of the 4-position.
Uniqueness
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methyl group on the indole nitrogen and the ketone group at the 4-position of the indole ring distinguishes it from other similar compounds, potentially leading to different pharmacological properties and synthetic applications.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 3-(1-methylindol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H13NO3/c1-14-7-6-9-10(4-3-5-11(9)14)12(15)8-13(16)17-2/h3-7H,8H2,1-2H3 |
InChI Key |
VXEKFOPPQSAHNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)CC(=O)OC |
Origin of Product |
United States |
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